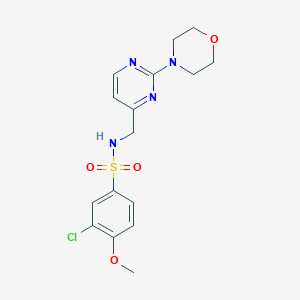

3-chloro-4-methoxy-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction . This technique provides detailed information about the atomic arrangement and bond lengths in the molecule.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 2-(Chloromethyl)-5,6,7,8-tetrahydropyrido [4’,3’:4,5]thieno [2,3- d ]pyrimidin-4 (3 Н )-ones reacted with acetylenedicarboxylate ester, methyl propiolate, or acetylacetylene, forming mixtures of 2- .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques such as 1 H-NMR, 13 C-NMR, and mass spectrometry .Scientific Research Applications

Antifungal Applications

A derivative of benzenesulfonamide demonstrated significant antifungal activity against Aspergillus niger and Aspergillus flavus, showcasing the potential of these compounds in combating fungal infections. The structure-activity relationship (SAR) trends further affirm the medicinal prospects of this chemical class in antifungal therapies (Gupta & Halve, 2015).

Photodynamic Therapy for Cancer Treatment

A particular compound, zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, exhibited promising characteristics as a photosensitizer in photodynamic therapy. Its notable fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield position it as a potent Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

The combination of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, synthesized under microwave irradiation conditions, showed commendable anticancer activity against various human cancer cell lines, including breast, lung, colon, ovary, and liver cancers. This highlights the therapeutic potential of benzenesulfonamide derivatives in cancer treatment (Kumar et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s involvement in sm cross-coupling reactions suggests it may play a role in carbon–carbon bond formation , which is a fundamental process in organic synthesis.

Result of Action

Its potential role in sm cross-coupling reactions suggests it may contribute to the formation of new carbon–carbon bonds , which could have significant implications in the synthesis of complex organic molecules.

Action Environment

The success of sm cross-coupling reactions, in which the compound may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-chloro-4-methoxy-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O4S/c1-24-15-3-2-13(10-14(15)17)26(22,23)19-11-12-4-5-18-16(20-12)21-6-8-25-9-7-21/h2-5,10,19H,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMFWLVIMCEMSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC=C2)N3CCOCC3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1,8-diazaspiro[4.5]decane](/img/structure/B2797612.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2797620.png)

![2-(2-fluorobenzyl)-8-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2797622.png)

![3-Methyl-3'-[3-(trifluoromethyl)phenyl]-5,5'-bi-1,2,4-oxadiazole](/img/structure/B2797625.png)

![(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal](/img/structure/B2797627.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B2797629.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2797632.png)

![2-Thia-7-azaspiro[4.5]decane hydrochloride](/img/structure/B2797634.png)